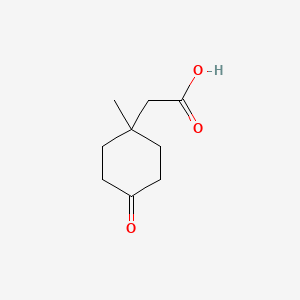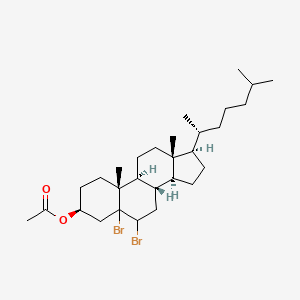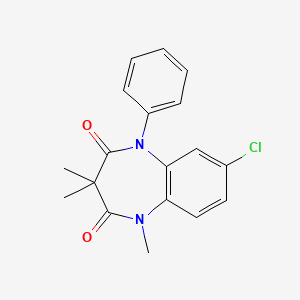
2-(1-Methyl-4-oxocyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-4-oxocyclohexyl)acetic acid is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexane and contains both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4-oxocyclohexyl)acetic acid typically involves the oxidation of 1-methyl-4-hydroxycyclohexaneacetic acid. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the hydroxyl group to a ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the oxidation process.
化学反应分析
Types of Reactions
2-(1-Methyl-4-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: this compound can be further oxidized to 2-(1-Methyl-4-carboxycyclohexyl)acetic acid.
Reduction: Reduction of the ketone group yields 2-(1-Methyl-4-hydroxycyclohexyl)acetic acid.
Substitution: Esterification with methanol produces methyl 2-(1-Methyl-4-oxocyclohexyl)acetate.
科学研究应用
2-(1-Methyl-4-oxocyclohexyl)acetic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 2-(1-Methyl-4-oxocyclohexyl)acetic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways.
相似化合物的比较
Similar Compounds
2-(2-Oxocyclohexyl)acetic acid: Similar structure but lacks the methyl group on the cyclohexane ring.
(1-Methyl-3-oxocyclohexyl)acetic acid: Similar structure but with the ketone group at a different position on the cyclohexane ring.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with a different functional group arrangement.
Uniqueness
2-(1-Methyl-4-oxocyclohexyl)acetic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclohexane ring with a methyl substituent
属性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
2-(1-methyl-4-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C9H14O3/c1-9(6-8(11)12)4-2-7(10)3-5-9/h2-6H2,1H3,(H,11,12) |
InChI 键 |
PAWVZJFHIKCXRT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=O)CC1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)



![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)


![[(2-Hydroxy-4-methylphenyl)methyl]boronic acid](/img/structure/B13854507.png)



![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)

